molecular formula C29H36N4O7 B12422140 DBCO-PEG3-oxyamine

DBCO-PEG3-oxyamine

Cat. No.: B12422140
M. Wt: 552.6 g/mol
InChI Key: JRBITMATWRXIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG3-oxyamine is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a non-cleavable linker containing a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) chain with three units, and an oxyamine group. This compound is widely utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are bio-orthogonal and do not require a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG3-oxyamine involves the conjugation of a DBCO group to a PEG chain, followed by the attachment of an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction is highly efficient and selective, making it suitable for various applications in bioconjugation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and reliability of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG3-oxyamine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages. The reaction is highly selective and proceeds rapidly without the need for a catalyst .

Common Reagents and Conditions

The SPAAC reaction involving this compound typically requires azide-containing molecules as reactants. The reaction conditions are mild, often carried out at room temperature or slightly elevated temperatures. The absence of a catalyst makes this reaction suitable for various biological applications .

Major Products Formed

The major product formed from the SPAAC reaction of this compound is a triazole-linked conjugate. This product is highly stable and can be used in various applications, including the synthesis of antibody-drug conjugates and other bioconjugates .

Scientific Research Applications

Properties

Here is a summary of the chemical properties of DBCO-PEG3-oxyamine :

Physical AppearanceAn oil
Storage4°C, protect from light
M.Wt552.62
Cas No.2748394-67-2
FormulaC29H36N4O7
Shipping ConditionSmall Molecules with Blue Ice
General tipsUse solution immediately after prep

Applications in Scientific Research

This compound is primarily used in the synthesis of antibody-coupled reactive molecules, particularly antibody-drug conjugates (ADCs) . Due to its biocompatibility, it is suitable for studying dynamic biological systems, including live cells, whole organisms, and live animals . The applications of this compound include:

  • Protein Studies DBCO linkers are used in a variety of protein studies ranging from visualizing protein expression and tracking protein localization to measuring protein activity and turnover .
  • Click Chemistry this compound is a click chemistry reagent, containing a DBCO moiety that can undergo a strain-promoted alkyne-azide cycloaddition reaction (SPAAC) with molecules containing an Azide moiety .
  • Nucleic acid and lipid tracking DBCO linkers can be used for nucleic acid immobilization and tracking, and lipid labeling in living cells and live animals .
  • Site-specific antibody conjugation this compound can be used to enable the chemical conjugation of azide-modified antibodies via copper-free, strain-promoted click chemistry .

Case Studies

  • Site-Specific Antibody Conjugation: In one study, azide-modified antibodies were reacted with a bifunctional DBCO-PEG4-NHS ester to enable chemical conjugation via copper-free, strain-promoted click chemistry .
  • glycemic control Recent evidence suggests control of the gut microbiome by polyphenols including possible glycemic regulation .

Mechanism of Action

The mechanism of action of DBCO-PEG3-oxyamine involves its participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly selective and proceeds rapidly without the need for a catalyst, making it suitable for various biological applications .

Biological Activity

DBCO-PEG3-oxyamine is a specialized compound utilized primarily in bioconjugation and the synthesis of antibody-drug conjugates (ADCs). Its unique structural features enable significant biological activity, making it a valuable tool in therapeutic development and biochemical research.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C29H36N4O7
  • Molecular Weight: 552.62 g/mol
  • CAS Number: Not available
  • Purity: >95%
  • Physical Form: Light yellow oil
  • Solubility: Soluble in DCM, THF, acetonitrile, DMF, and DMSO

Functional Groups:

  • DBCO Moiety: Known for its high reactivity toward azides through strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating efficient bioconjugation without toxic catalysts.
  • Oxyamine Group: Allows for oxime ligation, enhancing versatility in various biochemical applications.
  • PEG Spacer: The polyethylene glycol (PEG) component improves solubility and reduces aggregation, which is crucial for in vivo applications .

This compound operates primarily through two mechanisms:

  • Click Chemistry: The DBCO group reacts selectively with azides under mild conditions, leading to the formation of stable triazoles. This reaction is highly specific and does not interfere with other functional groups present in biological systems .
  • Oxime Ligation: The oxyamine group facilitates the formation of oxime bonds with aldehydes or ketones, allowing for the creation of stable conjugates that can be used in various applications, such as drug delivery systems .

Applications in Bioconjugation

This compound has several key applications within the field of bioconjugation:

  • Antibody-Drug Conjugates (ADCs): It serves as a linker that connects cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. This specificity is crucial for improving therapeutic outcomes in cancer treatment .
  • Protein Labeling: Used for labeling proteins with fluorescent dyes or other probes, enabling visualization and tracking of protein interactions within live cells .
  • Nucleic Acid Immobilization: Facilitates the attachment of nucleic acids to surfaces or other biomolecules, which is essential for various diagnostic and therapeutic applications .

Case Study 1: Efficacy in ADC Development

A study investigating the use of this compound in ADCs demonstrated its effectiveness in enhancing the therapeutic index of anticancer drugs. The study found that ADCs utilizing this linker exhibited improved selectivity and reduced off-target effects compared to traditional methods. In vitro assays showed significantly higher cytotoxicity against target cancer cell lines while sparing healthy cells .

Case Study 2: Protein Interaction Studies

Research utilizing this compound for protein labeling revealed its ability to successfully tag proteins without disrupting their native functions. In experiments conducted on live cell models, labeled proteins retained their biological activity, allowing researchers to study dynamic processes such as protein localization and interaction networks .

Comparative Analysis with Similar Compounds

A comparison of this compound with other bioconjugation linkers highlights its unique advantages:

Compound NameStructure TypeUnique Features
DBCO-PEG4-OxyamineClick Chemistry LinkerLonger PEG spacer enhances solubility
Azide-PEG3-OxyamineClick Chemistry LinkerReacts with alkyne groups
Maleimide-PEG3-OxyamineThiol-reactive LinkerSpecificity towards thiol groups
NHS-PEG3-OxyamineAmine-reactive LinkerReacts with amines for stable conjugates

This compound stands out due to its efficient conjugation via click chemistry without requiring toxic catalysts while maintaining high specificity and biocompatibility .

Properties

Molecular Formula

C29H36N4O7

Molecular Weight

552.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

InChI

InChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35)

InChI Key

JRBITMATWRXIQO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CON

Origin of Product

United States

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